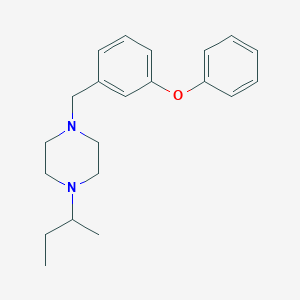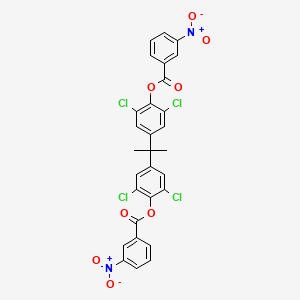
2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of fluorophenyl and methoxyphenoxy groups attached to an isoindole-dione core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then reacted with 2-methoxyphenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(4-bromophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(4-methylphenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-fluorophenyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C21H14FNO4 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(2-methoxyphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H14FNO4/c1-26-18-4-2-3-5-19(18)27-15-10-11-16-17(12-15)21(25)23(20(16)24)14-8-6-13(22)7-9-14/h2-12H,1H3 |
InChI Key |
IRWCCSLSRGPCKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] ethanethioate](/img/structure/B10879485.png)
![1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879493.png)
![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B10879503.png)
![methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10879509.png)
![{(2E)-2-[(2E)-(5-bromo-2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B10879512.png)

![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10879518.png)
![Dibenzo[a,c]phenazine-11,12-dicarbonitrile](/img/structure/B10879520.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
![Ethyl 2-{[({[2-(propanoylamino)phenyl]carbonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10879535.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879540.png)
![1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium](/img/structure/B10879542.png)
